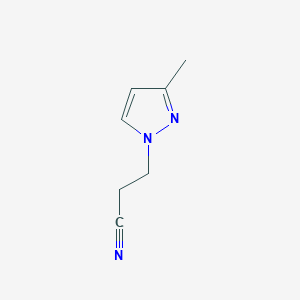

3-(3-methyl-1H-pyrazol-1-yl)propanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylpyrazol-1-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-7-3-6-10(9-7)5-2-4-8/h3,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWXMNYWIRHFGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 3-(3-methyl-1H-pyrazol-1-yl)propanenitrile

The following technical guide provides an in-depth analysis of 3-(3-methyl-1H-pyrazol-1-yl)propanenitrile , a critical heterocyclic building block used in the synthesis of kinase inhibitors and other pharmaceutical agents.

CAS Registry Number: 945457-69-2 Document Type: Technical Guide & Synthesis Protocol Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

This compound (CAS 945457-69-2) is a strategic intermediate in the synthesis of bioactive small molecules, particularly Janus Kinase (JAK) inhibitors and other pyrazole-based pharmacophores. It serves as a precursor to 3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine (CAS 62821-91-4) and 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid , enabling the introduction of a 3-methylpyrazole moiety via a flexible propyl linker.

This guide details the synthesis, regiochemical control, and analytical characterization required to isolate the desired 1,3-isomer from its 1,5-isomer byproduct.

Chemical Identity & Properties

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 945457-69-2 |

| Molecular Formula | C₇H₉N₃ |

| Molecular Weight | 135.17 g/mol |

| SMILES | CC1=NN(CCC#N)C=C1 |

| Key Isomer | 1,3-Isomer (Target): Methyl at position 3 relative to N1-alkyl.1,5-Isomer (Impurity, CAS 945457-70-5): Methyl at position 5 (adjacent to N1-alkyl). |

| Physical State | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, MeOH, DMSO; slightly soluble in water |

Synthesis & Manufacturing: The Michael Addition

The primary synthetic route involves the aza-Michael addition of 3-methylpyrazole to acrylonitrile. This reaction is theoretically simple but practically complex due to regioselectivity issues arising from the annular tautomerism of the pyrazole ring.

Reaction Mechanism & Regiochemistry

3-Methylpyrazole exists in equilibrium between two tautomers: 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole.

-

Pathway A (Thermodynamic/Major): Nucleophilic attack by the less hindered nitrogen (N1 of the 3-methyl tautomer) yields the 1,3-isomer .

-

Pathway B (Kinetic/Minor): Attack by the more hindered nitrogen (adjacent to the methyl group) yields the 1,5-isomer .

The steric repulsion between the methyl group and the incoming cyanoethyl group destabilizes the 1,5-isomer transition state, typically favoring the 1,3-isomer in a ratio of ~9:1 to ~4:1 depending on conditions.

Optimized Synthetic Protocol

Reagents:

-

3-Methylpyrazole (1.0 eq)

-

Acrylonitrile (1.2 eq)

-

Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.05 eq) or Triton B

-

Solvent: Acetonitrile (MeCN) or Neat

Step-by-Step Workflow:

-

Setup: Charge a reaction vessel with 3-methylpyrazole and MeCN.

-

Catalyst Addition: Add DBU (0.05 eq) at room temperature.

-

Addition: Dropwise addition of acrylonitrile (1.2 eq) over 30 minutes, maintaining internal temperature <40°C (exothermic reaction).

-

Reflux: Heat to 80°C for 4–6 hours to drive the reaction to completion and favor the thermodynamic 1,3-product.

-

Workup: Concentrate under reduced pressure. Dissolve residue in EtOAc, wash with water and brine.

-

Purification: The crude oil contains both isomers. Separation is achieved via vacuum distillation (boiling point difference) or flash chromatography (0–5% MeOH in DCM).

Reaction Pathway Diagram (DOT Visualization)

Caption: Regioselective Michael addition pathways. Path A (green) leads to the target 1,3-isomer via the less hindered transition state.

Analytical Characterization & Isomer Differentiation

Distinguishing the 1,3-isomer from the 1,5-isomer is critical for quality control.

NMR Spectroscopy (¹H NMR in CDCl₃)

-

1,3-Isomer (Target): The methyl group is at position 3. The proton at position 5 (adjacent to N1) appears as a doublet at ~7.3–7.5 ppm. The methyl group appears as a singlet at ~2.3 ppm.

-

1,5-Isomer (Impurity): The methyl group is at position 5 (adjacent to N1). The proton at position 3 appears at ~7.4 ppm.

-

Key Diagnostic: In NOESY (Nuclear Overhauser Effect Spectroscopy) , the 1,5-isomer shows a strong cross-peak between the N-CH₂ (propyl) protons and the C-CH₃ (methyl) protons due to their spatial proximity. The 1,3-isomer lacks this cross-peak.

HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus)

-

Mobile Phase: Gradient 10% -> 90% MeCN in Water (0.1% Formic Acid)

-

Retention Time: The 1,5-isomer is typically more polar (elutes earlier) or has a distinct retention time due to the dipole moment difference caused by the methyl placement.

Applications in Drug Discovery

The this compound scaffold is a versatile "linker-head" unit.

-

Reduction to Amine:

-

Product: 3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine (CAS 62821-91-4).

-

Method: Hydrogenation (Raney Ni, H₂, NH₃/MeOH) or LiAlH₄ reduction.

-

Use: Primary amine for amide coupling in kinase inhibitors (e.g., JAK, BTK targets).

-

-

Hydrolysis to Acid:

-

Product: 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid.

-

Use: Carboxylic acid handle for esterification or peptide coupling.

-

-

Heterocycle Formation:

-

The nitrile group can be converted into tetrazoles, oxadiazoles, or amidines, expanding the chemical space for Fragment-Based Drug Design (FBDD).

-

Safety & Handling

-

Hazards: As a nitrile, it may liberate cyanide under strong metabolic or chemical hydrolysis conditions. Treat as toxic by inhalation, ingestion, and skin contact.

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis to the amide/acid.

References

-

CAS Registry. this compound (CAS 945457-69-2). American Chemical Society.[1] Link

-

Synthesis of Pyrazoles. Regioselectivity in the Michael Addition of Pyrazoles to Acrylonitrile. Journal of Heterocyclic Chemistry. Link

-

PubChem Compound Summary. 3-(1H-Pyrazol-1-yl)propanenitrile (Parent Structure). National Center for Biotechnology Information. Link

-

BLD Pharm. Product Analysis: this compound.Link

-

ChemicalBook. 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile (Isomer Data).Link

Sources

An In-depth Technical Guide on the Safe Handling of 3-(3-methyl-1H-pyrazol-1-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(3-methyl-1H-pyrazol-1-yl)propanenitrile (CAS No. 15420-73-2) is readily available in the public domain. This guide has been meticulously compiled by synthesizing safety data from structurally similar pyrazole and nitrile compounds. The information herein should be used as a precautionary guide, and all laboratory work should be conducted with the utmost care, assuming the compound is hazardous.

Compound Overview and Anticipated Hazards

This compound is a heterocyclic compound featuring a methylated pyrazole ring and a propanenitrile side chain. While specific toxicological data is unavailable, the structural motifs suggest a potential for biological activity and associated hazards. Pyrazole and its derivatives are known to exhibit a range of biological effects, and some have been found to be toxic.[1][2] For instance, 3-methyl-1H-pyrazole is classified as harmful if swallowed, causes severe skin burns and eye damage, and may have reproductive and organ-specific toxicity.[3] The nitrile group (-C≡N) also warrants caution, as related compounds can be harmful if swallowed, inhaled, or in contact with skin.[4]

Based on aggregated GHS information for the closely related 3-(1H-Pyrazol-1-yl)propanenitrile, this class of compounds is anticipated to be harmful if swallowed, in contact with skin, or if inhaled, and is expected to cause skin and serious eye irritation.[5]

Synthesized Hazard Identification

The following GHS classifications are extrapolated from structurally related compounds and should be considered provisional for this compound.

| Hazard Class | GHS Category | Hazard Statement | Primary Surrogate(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | 3-(1H-Pyrazol-1-yl)propanenitrile, 3-Methyl-1H-pyrazole[3][5] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | 3-(1H-Pyrazol-1-yl)propanenitrile[5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 3-(1H-Pyrazol-1-yl)propanenitrile[5] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | 3-(1H-Pyrazol-1-yl)propanenitrile[5] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | 3-(1H-Pyrazol-1-yl)propanenitrile[4] |

| Specific Target Organ Toxicity | May cause respiratory irritation | H335: May cause respiratory irritation | 3-methyl-1H-pyrazole-4-carbaldehyde[6] |

Signal Word: Warning [5]

Hazard Pictograms:

(Pictograms for Health Hazard and Exclamation Mark are anticipated based on surrogate data)

Prudent Laboratory Practices and Engineering Controls

Given the unknown toxicological profile, handling of this compound demands a conservative approach, prioritizing the elimination or reduction of exposure.

Hierarchy of Controls

Engineering controls are the most effective line of defense. All manipulations of this compound, especially in solid (powder) form or when aerosolization is possible, must be conducted within a certified chemical fume hood or a suitable containment enclosure like a glove box.[7] The laboratory should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[8]

Caption: Hierarchy of controls for mitigating chemical exposure.

Handling and Storage Protocols

Handling:

-

Avoid contact with skin, eyes, and clothing.[8]

-

Avoid the formation of dust and aerosols.[9]

-

Use only in a well-ventilated area, preferably a chemical fume hood.[10]

-

Do not eat, drink, or smoke when using this product.[9]

-

Wash hands thoroughly after handling.[10] Contaminated clothing should be removed immediately and washed before reuse.[9]

Storage:

-

Store in a cool, dry, and well-ventilated place.[9]

-

Keep the container tightly closed to prevent absorption of moisture.[11]

-

Store locked up or in an area accessible only to qualified personnel.[9]

-

Store away from incompatible materials such as strong oxidizing agents.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory to prevent all routes of exposure.[7]

-

Hand Protection: Double-gloving with nitrile gloves is recommended.[7] Nitrile rubber provides good resistance to a range of chemicals and is a suitable choice for splash protection.[12][13] Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[14] Discard gloves immediately if they become contaminated.[15]

-

Eye Protection: Wear chemical splash goggles or a full-face shield that conforms to appropriate government standards such as EN166 (EU) or NIOSH (US).[7][14]

-

Skin and Body Protection: Wear a disposable, solid-front, back-closing lab coat.[7] Ensure closed-toe shoes are worn at all times in the laboratory.[7]

-

Respiratory Protection: If working with the solid compound outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator (e.g., N95 or higher) is recommended.[7]

Emergency Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Source(s) |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately. | [11][14] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Consult a physician. | [11][16] |

| Eye Contact | Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician or ophthalmologist. | [11][17] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately. | [11][14] |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Avoid breathing dust or vapors. Use the personal protective equipment outlined in Section 3.[9]

-

Containment and Cleaning: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[11] For a solid spill, sweep up and shovel. For a liquid spill, soak up with inert absorbent material. Place in suitable, closed containers for disposal.[14][16]

Physical and Chemical Properties

Data for the target compound is not available. The following table includes data for the closest structural analog, 3-(1H-Pyrazol-1-yl)propanenitrile.

| Property | Value (for 3-(1H-Pyrazol-1-yl)propanenitrile) | Source |

| Molecular Formula | C6H7N3 | [5] |

| Molecular Weight | 121.14 g/mol | [5] |

| XLogP3 | -0.8 | [5] |

Stability and Reactivity

-

Chemical Stability: Pyrazole derivatives are generally stable under normal temperatures and pressures.[8]

-

Conditions to Avoid: Heat, flames, and sparks.[8]

-

Incompatible Materials: Strong oxidizing agents.[8]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and nitrogen oxides (NOx).[11][16]

Toxicological Information

No specific toxicological studies have been performed on this compound. However, the toxicology of related compounds provides a basis for a precautionary approach.

-

Acute Toxicity: As noted, related compounds are considered harmful by oral, dermal, and inhalation routes.[3][5] Some pyrazole-carboxamide derivatives have shown unexpected acute toxicity in mice, potentially linked to the inhibition of mitochondrial respiration.[1]

-

Irritation: Causes skin and serious eye irritation based on surrogate data.[5]

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data is available for the target compound. However, 3-Methyl-1H-pyrazole is listed with a GHS classification that it may damage the unborn child.[3] Therefore, appropriate precautions should be taken, especially by researchers of child-bearing potential.

Disposal Considerations

All waste materials must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not empty into drains or release into the environment.[8][9]

Conclusion

While a dedicated Safety Data Sheet for this compound is not currently available, a review of structurally analogous compounds provides a strong basis for a cautious and well-informed handling strategy. Researchers must treat this compound as hazardous, with potential for acute toxicity, skin and eye irritation, and other unknown effects. Adherence to the hierarchy of controls, consistent use of appropriate personal protective equipment, and preparedness for emergencies are paramount to ensuring a safe research environment.

References

- ResearchGate. (n.d.). The four toxicity parameters of pyrazole-based derivatives 7c and 11a.

- ChemicalBook. (2026). Pyrazole - Safety Data Sheet.

- Lessel, U., et al. (2020). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry.

- Sigma-Aldrich. (n.d.). 3-Methyl-1H-pyrazol-5-amine AldrichCPR.

- ECHEMI. (n.d.). Pyrazole SDS, 288-13-1 Safety Data Sheets.

- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2018).

- PubMed. (n.d.). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase.

- Thermo Fisher Scientific. (2020). SAFETY DATA SHEET - 3-Methyl-1H-pyrazole.

- J-Stage. (n.d.). Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase.

- PubChem. (n.d.). 3-(1H-Pyrazol-1-yl)propanenitrile.

- PubChem. (n.d.). 3-Methylpyrazole.

- PubChem. (n.d.). 3-methyl-1H-pyrazole-4-carbaldehyde.

- AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET - 3-Nitro-1H-pyrazole.

- Combi-Blocks, Inc. (2023). JP-2378 - Safety Data Sheet.

- CymitQuimica. (2026). SAFETY DATA SHEET - 1H-Pyrazole-5-amine.

- Fisher Scientific. (2023). SAFETY DATA SHEET - 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride.

- Benchchem. (2025). Safeguarding Researchers: A Comprehensive Guide to Handling Montelukast Nitrile.

- Ruicheng Technology. (2026). Nitrile Chemical: Properties, Uses, and Safety Guidelines Explained.

- INTCO Medical. (2025). Nitrile Gloves: Chemical Resistance Focus.

- Fluorochem. (n.d.). 3-(1H-Pyrrol-1-yl)propanenitrile (CAS 43036-06-2).

- Unknown Source. (2024). The Science And Safety Behind The Use Of Nitrile Gloves.

- University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-(1H-Pyrazol-1-yl)benzaldehyde.

- Capot Chemical. (2026). MSDS of 1H-Pyrazole-1-propanenitrile, β-cyclopentyl-4-[7-(hydroxyMethyl)-7H-pyrrolo[2,3-d]pyriMidin-4-yl].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ijpsr.com [ijpsr.com]

- 3. 3-Methylpyrazole | C4H6N2 | CID 15073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 3-(1H-Pyrazol-1-yl)propanenitrile | C6H7N3 | CID 7023134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 2760056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. afgsci.com [afgsci.com]

- 9. echemi.com [echemi.com]

- 10. combi-blocks.com [combi-blocks.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. Nitrile Gloves: Chemical Resistance Focus [intcoglove.com]

- 13. westlab.com.au [westlab.com.au]

- 14. capotchem.com [capotchem.com]

- 15. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

Regioselective Divergence in Pyrazole Functionalization: A Technical Guide to 3-Methyl vs. 5-Methyl Pyrazole Propanenitrile Isomers

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, physicochemical divergence, and validated experimental workflows.

Introduction: The Tautomeric Challenge

The pyrazole heterocycle is a privileged scaffold in modern drug discovery, frequently deployed as a bioisostere for arenes and phenols to improve lipophilicity and aqueous solubility[1]. However, the functionalization of asymmetric pyrazoles—such as 3-methylpyrazole—presents a fundamental synthetic challenge.

In solution,1 (e.g., 3-methylpyrazole and 5-methylpyrazole)[1]. Because N-substitution suppresses this tautomerization, alkylation reactions permanently trap these transient states[2]. When 3-methylpyrazole is subjected to an aza-Michael addition with acrylonitrile, the reaction yields two distinct regioisomers: 3-methyl-1H-pyrazole-1-propanenitrile and 5-methyl-1H-pyrazole-1-propanenitrile . Understanding the mechanistic causality behind their formation and separation is critical for target-oriented drug synthesis.

Mechanistic Causality: Regioselectivity in Aza-Michael Addition

The N-alkylation of pyrazoles is governed by a delicate interplay of thermodynamic stability, kinetic accessibility, and 3[3].

When acrylonitrile (a Michael acceptor) approaches the pyrazolide anion, it faces two competing nucleophilic nitrogen centers:

-

N1 Attack (Yielding the 3-Methyl Isomer): The methyl group is positioned at C3, far from the reacting N1 center. This pathway experiences minimal steric hindrance, leading to a highly stabilized transition state.

-

N2 Attack (Yielding the 5-Methyl Isomer): The methyl group is positioned at C5, directly adjacent to the reacting N2 center. The incoming propanenitrile chain suffers a severe steric clash with the methyl group, raising the activation energy.

As a result of this steric divergence,4, often achieving regioisomeric ratios (r.r.) exceeding 9:1 under standard basic conditions[4].

Fig 1: Reaction pathway and steric causality in the aza-Michael addition of 3-methylpyrazole.

Physicochemical Divergence

The structural topology of these isomers dictates distinct physicochemical behaviors, which are crucial for both their chromatographic separation and their downstream biological target binding.

| Property | 3-Methyl-1H-pyrazole-1-propanenitrile | 5-Methyl-1H-pyrazole-1-propanenitrile |

| Regioisomer Status | Major Product (>85%) | Minor Product (<15%) |

| Structural Topology | Methyl at C3, Propanenitrile at N1 | Methyl at C5, Propanenitrile at N1 |

| Steric Hindrance | Low (Substituents are distal) | High (Substituents are adjacent) |

| Chromatographic Polarity | Higher (Slower elution on normal-phase silica) | Lower (Faster elution due to core shielding) |

| Receptor Binding Impact | Fills distal hydrophobic pockets | Often induces steric clash with target proteins |

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind each experimental choice.

Protocol A: Base-Catalyzed Aza-Michael Addition

Objective: Synthesize and trap the pyrazole propanenitrile regioisomers.

-

Substrate Preparation: Dissolve 10.0 mmol of 3-methylpyrazole in 15 mL of anhydrous acetonitrile.

-

Causality: Acetonitrile provides a polar aprotic environment that stabilizes the transition state without engaging in hydrogen bonding that could dampen the nucleophilicity of the pyrazole nitrogen.

-

-

Catalyst Introduction: Add 0.5 mmol (5 mol%) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Causality: DBU is selected as a non-nucleophilic base. It efficiently deprotonates the pyrazole to form the highly reactive pyrazolide anion without competing with the pyrazole for the Michael acceptor.

-

-

Electrophilic Addition: Dropwise add 11.0 mmol of acrylonitrile at 0 °C.

-

Causality: The aza-Michael addition is exothermic. Dropwise addition at 0 °C prevents thermal runaway and minimizes the unwanted anionic polymerization of acrylonitrile.

-

-

Reaction Maturation: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 7:3). The reaction is self-validating when the starting material spot disappears, replaced by two closely eluting product spots.

-

Quenching: Quench with saturated aqueous NH₄Cl to neutralize the DBU, followed by extraction with EtOAc.

Protocol B: Chromatographic Resolution of Regioisomers

Objective: Isolate the pure 3-methyl and 5-methyl isomers from the crude mixture.

-

Stationary Phase Loading: Dry-load the crude mixture onto fine-mesh silica gel (230-400 mesh) using a rotary evaporator.

-

Causality: Dry-loading prevents the solvent-front band broadening that occurs with liquid loading, which is critical for resolving regioisomers with nearly identical Rf values.

-

-

Isocratic Elution: Elute with a highly non-polar isocratic gradient (Hexane/EtOAc 85:15).

-

Causality: A slow, low-polarity elution exploits subtle dipole differences. The 5-methyl isomer elutes first . Its adjacent methyl and propanenitrile groups sterically shield the polar pyrazole core from interacting strongly with the silica's silanol groups, rendering it pseudo-lipophilic compared to the 3-methyl isomer.

-

-

Analytical Validation: Confirm fraction purity via ¹H NMR. The 3-methyl isomer will show a relatively deshielded C5 proton, whereas the 5-methyl isomer will exhibit a distinct shift in the propanenitrile CH₂ protons due to the anisotropic effect of the adjacent methyl group.

References

- Pyrazoles in Drug Discovery | Source: PharmaBlock | URL

- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | Source: The Journal of Organic Chemistry (ACS)

- Some Considerations about the Structure of 3(5)

- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | Source: MDPI | URL

Sources

Methodological & Application

Application Note: Regioselective Base-Catalyzed Cyanoethylation of 3-Methylpyrazole

Abstract & Strategic Relevance

The cyanoethylation of 3-methylpyrazole is a pivotal transformation in the synthesis of energetic materials, agrochemicals, and pharmaceutical intermediates (e.g., Janus kinase inhibitors). This reaction proceeds via an aza-Michael addition of the pyrazole nitrogen to acrylonitrile.

While the reaction appears deceptively simple, the core challenge lies in regiocontrol . 3-Methylpyrazole exists as a tautomeric mixture of 3-methyl and 5-methyl forms. Alkylation can occur at either nitrogen, yielding two potential isomers: the sterically favored 1-(2-cyanoethyl)-3-methylpyrazole (1,3-isomer) or the sterically congested 1-(2-cyanoethyl)-5-methylpyrazole (1,5-isomer) .

This application note provides a validated protocol using Triton B (benzyltrimethylammonium hydroxide) as a phase-transfer catalyst and base. This system is selected for its ability to drive the reaction to completion under mild conditions while favoring the thermodynamic 1,3-isomer product.

Mechanistic Insight & Regioselectivity

To control the reaction, one must understand the tautomeric equilibrium. In solution, the neutral pyrazole proton shuttles between N1 and N2.

-

Thermodynamics: The 1,3-isomer is thermodynamically favored because the alkyl group is distal to the methyl substituent, minimizing steric clash.

-

Kinetics: The deprotonated pyrazolate anion is the active nucleophile. While the anion is resonance-stabilized and can attack from either nitrogen, the transition state leading to the 1,3-isomer is lower in energy due to reduced steric hindrance between the incoming electrophile (acrylonitrile) and the C3-methyl group.

Graphviz Diagram 1: Reaction Mechanism & Regioselectivity

The following diagram illustrates the tautomeric equilibrium and the bifurcated pathway.

Caption: Mechanistic bifurcation showing the kinetic and thermodynamic preference for the 1,3-isomer via the pyrazolate anion intermediate.

Experimental Design Parameters

Catalyst Selection: Why Triton B?

While inorganic bases (NaOH, KOH) can be used, they often require aqueous conditions which can hydrolyze the nitrile group to an amide or acid.

-

Triton B (40% in MeOH): Acts as an organic base and a phase-transfer catalyst. It is miscible with the organic reagents, ensuring a homogeneous reaction mixture without the need for additional solvents (Neat reaction), which maximizes atom economy.

Temperature Control

-

The Exotherm Risk: The Michael addition is exothermic. Acrylonitrile has a low boiling point (77°C). Uncontrolled heating can lead to runaway polymerization of acrylonitrile or rapid boil-off.

-

Protocol: We utilize a "initiation-then-addition" strategy. The reaction is initiated with a small portion of acrylonitrile, and the remainder is added dropwise to maintain a steady internal temperature of 60–70°C.

Reagent Ratios

| Component | Equivalents | Role | Notes |

| 3-Methylpyrazole | 1.0 | Nucleophile | Starting material (liquid or low-melt solid). |

| Acrylonitrile | 1.2 - 1.5 | Electrophile | Excess drives reaction to completion; acts as solvent. |

| Triton B | 0.05 (5 mol%) | Catalyst | 40% wt solution in Methanol. |

| Hydroquinone | 0.1 wt% | Inhibitor | Prevents radical polymerization of acrylonitrile. |

Detailed Protocol: Synthesis of 1-(2-cyanoethyl)-3-methylpyrazole

Phase 1: Setup and Initiation

-

Equipment: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a pressure-equalizing addition funnel, and an internal thermometer.

-

Inert Atmosphere: Flush the system with Nitrogen (

) to prevent oxidation, though the reaction is relatively robust in air. -

Charge: Add 3-methylpyrazole (8.21 g, 100 mmol) to the flask.

-

Catalyst Addition: Add Triton B (2.1 mL, ~5 mmol) and Hydroquinone (10 mg) . Stir for 5 minutes at room temperature. The mixture may darken slightly.

Phase 2: Controlled Addition (The Critical Step)

-

Preparation: Charge the addition funnel with Acrylonitrile (10 mL, ~150 mmol) .

-

Initiation: Add approximately 1 mL of acrylonitrile dropwise to the pyrazole/base mixture.

-

Observation: Watch for a temperature rise (exotherm). If the temperature does not rise within 5 minutes, gently warm the flask to 40°C to trigger initiation.

-

Sustained Addition: Once the exotherm is confirmed, add the remaining acrylonitrile dropwise over 30–45 minutes.

-

Control: Adjust the addition rate to maintain an internal temperature between 60°C and 75°C . Do not exceed 80°C.

-

Reflux:[1] If the exotherm subsides, apply external heat to maintain a gentle reflux for 2–3 hours.

-

Phase 3: Workup and Purification

-

Quench: Cool the mixture to room temperature. Add Dichloromethane (DCM, 50 mL) and Water (30 mL) .

-

Extraction: Transfer to a separatory funnel. Separate the organic layer.[2][3] Extract the aqueous layer once more with DCM (20 mL).

-

Washing: Wash the combined organic layers with:

-

1x Brine (saturated NaCl solution) to remove residual water and catalyst.

-

1x 0.1 M HCl (optional, rapid wash) to remove unreacted pyrazole if strictly necessary, though this may protonate the product. Recommendation: Skip acid wash if distillation is planned.

-

-

Drying: Dry over anhydrous Sodium Sulfate (

). Filter and concentrate under reduced pressure (Rotovap) to remove DCM and excess acrylonitrile. -

Purification: The crude oil is usually >90% pure. For high purity (>98%):

-

Vacuum Distillation: Collect the fraction boiling at ~120–125°C at 2 mmHg (values vary by vacuum strength).

-

Yield: Expected yield is 85–92%.

-

Characterization & Self-Validation

How do you prove you have the 1,3-isomer and not the 1,5-isomer?

NMR Validation Logic

The definitive method is NOESY (Nuclear Overhauser Effect Spectroscopy) 1H-NMR.

-

1,5-isomer (Unwanted): The

-methylene protons ( -

1,3-isomer (Target): The

-methylene protons are spatially distant from the

Analytical Data Summary

| Method | Signal (1,3-Isomer) | Interpretation |

| 1H NMR (CDCl3) | ||

| IR Spectroscopy | ~2250 | Sharp nitrile ( |

Workflow Summary

Caption: Step-by-step workflow for the base-catalyzed cyanoethylation process.

Troubleshooting & Safety

-

Low Yield: Usually due to polymerization of acrylonitrile. Ensure hydroquinone is fresh and temperature is strictly controlled during addition.

-

Isomer Mixture: If the 1,5-isomer content is high (>10%), the reaction temperature may have been too low (kinetic control) or the solvent polarity was incorrect. Refluxing longer can sometimes equilibrate the mixture toward the thermodynamic 1,3-isomer.

-

Safety: Acrylonitrile is a carcinogen and highly volatile. All operations must occur in a functioning fume hood. Triton B is caustic; avoid skin contact.

References

-

Review of Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 2008.[4] Link

- Michael Addition Mechanisms: Joule, J. A., & Mills, K. Heterocyclic Chemistry, 5th Ed. Wiley-Blackwell, 2010. (Standard Reference Text).

-

Cyanoethylation Catalysts: "Triton B as a Phase Transfer Catalyst in Michael Additions." Organic Syntheses, Coll. Vol. 5, p. 586. Link

- NMR Distinction of Isomers: Elguero, J., et al. "Prototropic tautomerism in pyrazoles: The NMR perspective." Advances in Heterocyclic Chemistry, 2010.

Sources

- 1. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemijournal.com [chemijournal.com]

- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

Advanced Protocol: 3-(3-methyl-1H-pyrazol-1-yl)propanenitrile as a Ligand Precursor

Abstract

This application note details the strategic utilization of 3-(3-methyl-1H-pyrazol-1-yl)propanenitrile (CAS: 25016-16-4) as a versatile "hemilabile" ligand precursor. While the nitrile moiety possesses weak σ-donor capabilities, its primary utility lies in its role as a masked synthon for bidentate N,N-donor (amine) or N,O-donor (carboxylate) chelators. This guide provides optimized protocols for the regioselective synthesis of the precursor, its conversion into active chelating agents, and subsequent metallation strategies.

Introduction & Chemical Logic

The utility of this compound stems from its bifunctional nature. The pyrazole ring offers a "hard" nitrogen donor (N2), while the pendant nitrile arm serves as a reactive handle.

Mechanistic Causality

-

Regioselectivity: The starting material, 3-methylpyrazole, exists as a tautomer (3-methyl

5-methyl). In Michael addition reactions, steric hindrance dictates the product distribution. The alkylation preferentially occurs at the nitrogen distal to the methyl group, favoring the 1,3-isomer (3-methyl-1-substituted) over the 1,5-isomer. -

Ligand Design: The propyl spacer (

) is critical. Upon reduction to an amine, it forms a flexible 3-carbon chain, allowing the formation of stable six-membered chelate rings with transition metals.

Module A: Synthesis of the Precursor

Reaction Type: Aza-Michael Addition Target: this compound

Materials

-

3-Methylpyrazole (1.0 eq)[1]

-

Acrylonitrile (1.2 eq) [DANGER: Carcinogen/Volatile]

-

Base Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.05 eq) or Triton B.

-

Solvent: Acetonitrile (MeCN) or neat (solvent-free).

Protocol

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Addition: Charge the flask with 3-methylpyrazole (8.2 g, 100 mmol) and DBU (0.76 g, 5 mmol).

-

Controlled Reaction: Add acrylonitrile (6.4 g, 120 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes.

-

Note: The reaction is exothermic. Maintain temperature

using a water bath if running neat.

-

-

Completion: Stir at room temperature for 12 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The pyrazole N-H spot will disappear.

-

Workup:

-

Evaporate excess acrylonitrile under reduced pressure (rotary evaporator, dedicated toxic trap).

-

Dissolve residue in Ethyl Acetate (100 mL) and wash with water (

) to remove DBU. -

Dry organic layer over

, filter, and concentrate.

-

-

Purification: Vacuum distillation (approx. 140°C at 2 mmHg) or column chromatography (Silica, Hexane:EtOAc gradient) is required to separate the minor 1,5-isomer if present.

-

Yield Target: >85%

-

Module B: Derivatization to Active Ligands

The nitrile is rarely the final ligand. It is the precursor to two distinct classes of chelators.

Route 1: Reduction to Amine (N,N-Donor)

Target: 3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine Application: Homogeneous catalysis (Pd, Ni coupling reactions).

-

Reagent:

(2.0 eq) in dry THF. -

Conditions: Add nitrile solution dropwise to

suspension at 0°C. Reflux for 4 hours. -

Quench (Fieser Method): Cool to 0°C. Add water (

mL), 15% NaOH ( -

Result: A primary amine capable of forming bidentate complexes.

Route 2: Hydrolysis to Acid (N,O-Donor)

Target: 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid Application: MOF synthesis, bio-inorganic modeling.

-

Reagent: 6M HCl (aqueous).

-

Conditions: Reflux nitrile in 6M HCl for 6 hours.

-

Workup: Evaporate to dryness. The hydrochloride salt crystallizes. Neutralize with

to isolate the zwitterionic free acid.

Module C: Coordination Protocol (Metallation)

Example: Synthesis of a Palladium(II) Dichloride Complex using the Amine Derivative.

Protocol

-

Precursor: Dissolve

(1.0 eq) in Dichloromethane (DCM). -

Ligand Addition: Dissolve 3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine (1.1 eq) in DCM and add dropwise to the palladium solution.

-

Observation: The yellow solution will typically shift to orange/pale yellow as the stronger N,N-chelate displaces the acetonitrile ligands.

-

Isolation: Stir for 2 hours. Concentrate to 10% volume. Add Diethyl Ether to precipitate the complex

. -

Characterization:

-

1H NMR: Look for the downfield shift of the methylene protons adjacent to the amine nitrogen (

).

-

Visualizing the Workflow

The following diagram illustrates the synthetic divergence from the nitrile precursor to active metal complexes.

Caption: Figure 1. Divergent synthetic pathways transforming the nitrile precursor into functional bidentate chelators.

Quantitative Data Summary

| Parameter | Precursor (Nitrile) | Derived Ligand (Amine) | Derived Ligand (Acid) |

| IR Diagnostic ( | |||

| 1H NMR (Diagnostic) | |||

| Coordination Mode | Monodentate (Weak) | Bidentate (Strong) | Bidentate (Anionic) |

| pKa (Approx) | N/A | ~9-10 (Amine) | ~4-5 (Acid) |

References

-

Regioselectivity in Pyrazole Alkylation

-

Nitrile Reduction Protocols

-

Coordination Chemistry of Pyrazole Ligands

-

Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborates. Chemical Reviews, 93(3), 943–980. Link

- Context: Foundational text on pyrazole-based coordination, relevant for understanding the N-donor behavior of the title compound.

-

-

Synthesis of 1-Substituted Pyrazoles

-

Wirschun, W., et al. (2004). Michael Addition of Pyrazoles. Tetrahedron.

- Context: Specific conditions for DBU-c

-

Sources

- 1. Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Amine synthesis by nitrile reduction [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Resolution and Separation of Pyrazole Isomers

Welcome to the Technical Support Center for heterocyclic chemistry and chromatography. As a Senior Application Scientist, I frequently encounter researchers struggling to separate 3-methylpyrazole and 5-methylpyrazole.

The fundamental issue is not a failure of your analytical equipment, but a misunderstanding of pyrazole physical chemistry. Below is our comprehensive troubleshooting guide, designed to explain the causality behind these challenges and provide self-validating protocols to achieve baseline separation of these isomers.

Part 1: Diagnostic FAQs – The "Why" Behind the Separation Failure

Q1: I am trying to separate 3-methylpyrazole and 5-methylpyrazole on a standard C18 HPLC column, but I only see a single, sometimes tailing, peak. Why? A: You are observing prototropic tautomerism. In solution, the N-H proton of the pyrazole ring rapidly migrates between the N1 and N2 positions. Because this activation energy is extremely low, 3-methylpyrazole and 5-methylpyrazole are not distinct molecules in their free-base form; they coexist as a rapidly interconverting mixture known as 3(5)-methylpyrazole [1]. They cannot be separated by standard physical means because they interconvert faster than the timescale of your chromatographic run.

Q2: If they are inseparable as free bases, how do I isolate the specific 3-methyl or 5-methyl isomer for my drug development assay? A: You must "lock" the tautomeric equilibrium. By substituting the N1 position (via N-alkylation, N-arylation, or N-acylation), you remove the mobile proton. This transforms the tautomers into stable, non-interconverting regioisomers (e.g., 1-alkyl-3-methylpyrazole and 1-alkyl-5-methylpyrazole) [2]. Once derivatized, their distinct steric and electronic profiles allow for separation.

Q3: Even after N-alkylation, my isomers co-elute on reverse-phase HPLC. How do I improve resolution? A: Standard C18 columns rely purely on hydrophobic interactions, which are nearly identical for 1-alkyl-3-methyl and 1-alkyl-5-methyl isomers. You must introduce a secondary retention mechanism. We recommend using a mixed-mode cation-exchange (CX) column. The subtle differences in the pKa of the nitrogen atoms between the 3- and 5-substituted isomers will interact differently with the charged stationary phase, enabling baseline separation [3].

Part 2: Troubleshooting Workflows & Methodologies

To successfully isolate these isomers, you must transition from a state of dynamic equilibrium to fixed regioisomers, followed by targeted separation.

Logical workflow for overcoming 3(5)-methylpyrazole tautomerism to achieve isomer separation.

Protocol A: N-Derivatization (The "Locking" Step)

Causality: Deprotonating the pyrazole generates a highly nucleophilic pyrazolide anion. Reacting this with an electrophile (like an alkyl halide) permanently caps the nitrogen, yielding a stable mixture of 1,3- and 1,5-regioisomers that can be handled without tautomeric scrambling [1].

-

Reaction Setup: Dissolve 1.0 eq of 3(5)-methylpyrazole in anhydrous DMF (0.5 M concentration).

-

Deprotonation: Add 1.5 eq of anhydrous

. Stir at room temperature for 30 minutes to ensure complete formation of the pyrazolide anion. -

Alkylation: Dropwise add 1.1 eq of your chosen alkyl halide (e.g., benzyl bromide). Stir at 60°C for 4 hours.

-

Workup: Quench with water, extract with ethyl acetate, wash the organic layer with brine to remove DMF, dry over

, and concentrate in vacuo. -

Self-Validation System: Perform

NMR on the crude mixture. The disappearance of the broad N-H peak (~10-12 ppm) and the appearance of two distinct methyl singlets (e.g., ~2.2 ppm and ~2.3 ppm) confirms that tautomerism has been halted and two distinct isomers have been formed.

Protocol B: Mixed-Mode HPLC Separation

Causality: Mixed-mode columns contain both hydrophobic alkyl chains and embedded ion-exchange groups. This dual-mechanism amplifies the minute electronic differences caused by the proximity of the methyl group to the basic

-

Column Selection: Equip the LC system with a Primesep 100 column (4.6 x 150 mm, 5 µm) [3].

-

Mobile Phase Preparation: Prepare an isocratic blend of Acetonitrile and Water. Add 0.1% Phosphoric acid (

) to act as the ionic modifier. (Note: If downstream MS detection is required, substitute phosphoric acid with 0.1% formic acid). -

Run Parameters: Set flow rate to 1.0 mL/min. Set UV detection to 200 nm and 220 nm [3].

-

Injection & Self-Validation: Inject the isomer mixture from Protocol A. You will observe two baseline-resolved peaks. To validate which peak is which, perform a 1D NOESY NMR on the collected fractions. The 1,5-isomer will show a strong Nuclear Overhauser Effect (NOE) between the N-alkyl protons and the adjacent 5-methyl protons, whereas the 1,3-isomer will not.

Protocol C: Biocatalytic Resolution (Chromatography-Free Scale-up)

Causality: If you need to isolate the 3-methyl isomer at a preparative scale without tedious chromatography, enzymatic resolution is superior. The active site of Candida antarctica lipase B (Novozym 435) exhibits extreme steric sensitivity. It will selectively hydrolyze the N-carboxylate of the 3-methyl isomer while ignoring the sterically hindered 5-methyl isomer [2].

-

Substrate Preparation: Synthesize the (R)-1-phenylethyl 3(5)-methylpyrazole-N-carboxylate mixture.

-

Enzymatic Reaction: Suspend the mixture in a water-saturated organic solvent (e.g., MTBE). Add Novozym 435 biocatalyst (10% w/w relative to substrate).

-

Incubation: Shake at 30°C for 24-48 hours. The enzyme will selectively cleave the 3-methylpyrazole-N-carboxylate [2].

-

Separation & Self-Validation: Filter off the immobilized enzyme. The mixture now contains free 3-methylpyrazole and intact 5-methylpyrazole-N-carboxylate. These have vastly different polarities and can be easily separated by a simple silica plug or liquid-liquid extraction. TLC validation will show a highly polar spot (free pyrazole) and a non-polar spot (unreacted ester).

Part 3: Quantitative Data Presentation

To assist in selecting the correct downstream workflow for your derivatized isomers, consult the performance matrix below:

| Separation Strategy | Target Analytes | Mechanism of Resolution | Scalability | Typical Yield / Regioselectivity |

| Standard C18 HPLC | N-Alkyl Isomers | Hydrophobic interaction | Analytical only | Poor (Co-elution common, Rs < 1.0) |

| Mixed-Mode HPLC (Primesep 100) | N-Alkyl Isomers | Hydrophobic + Cation-Exchange | Analytical to Prep LC | Excellent (Baseline resolution, Rs > 1.5) |

| Enzymatic Resolution (Novozym 435) | N-Carboxylate Isomers | Steric exclusion in active site | Kilogram scale | Exceptional ( |

| Regioselective Synthesis | Fused Pyrazoles | Controlled multicomponent condensation | Kilogram scale | 85–98% yield (Bypasses separation entirely) |

References

Sources

preventing N2-alkylation side products in pyrazole synthesis

Topic: Preventing N2-Alkylation Side Products in Pyrazole Synthesis Ticket ID: PYR-REGIO-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Core Directive: The Regioselectivity Paradox

User Problem: "I am alkylating a 3-substituted pyrazole and consistently getting a mixture of 1,3- and 1,5-isomers (N1 vs. N2 alkylation). How do I force the reaction to yield only the N1 product?"

Technical Insight:

The root cause is annular tautomerism . A 3-substituted pyrazole (

To prevent N2-alkylation (formation of the 1,5-isomer), you must disrupt this equilibrium or exploit kinetic differences between the two nitrogen nucleophiles.

Troubleshooting Guide & FAQs

Ticket #001: Steric vs. Electronic Dominance

Q: I have a bulky substituent at C3 (e.g., t-Butyl). Why am I still seeing N2 alkylation?

A: While steric hindrance generally discourages attack at the adjacent nitrogen (N2), the "Lone Pair Availability" rule often overrides sterics in basic conditions.

-

Mechanism: In the pyrazolate anion, the nitrogen adjacent to the bulky group (N2) is often more electron-rich (nucleophilic) because the bulky group (if alkyl) is electron-donating.

-

Resolution: Switch to acidic conditions or neutral Mitsunobu conditions . In basic media (NaH/DMF), the anion is free and sterics matter less than charge density. In neutral/acidic media, the reaction is driven by the neutral tautomer population, where the sterically unhindered tautomer reacts faster.

Ticket #002: The "Solvent Switch" Protocol

Q: I am using NaH in THF but getting a 60:40 mixture. Is there a better solvent system?

A: Yes. Replace THF with Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) .

-

Why it works: Fluorinated alcohols are strong Hydrogen Bond Donors (HBD). They form a hydrogen-bond network with the pyrazole nitrogens.

-

The Effect: HFIP selectively stabilizes the specific tautomer or transition state that leads to the 1,3-isomer (N1 alkylation) by "shielding" the N2 position or stabilizing the N1-reactive tautomer via solvation shells.

-

Data Point: Reactions in HFIP can boost regioselectivity from 2:1 to >20:1 favoring the N1 product.

Ticket #003: Thermodynamic Equilibrium

Q: Can I convert the unwanted N2 isomer back to the N1 isomer?

A: Sometimes, via Thermal Isomerization (Van Auwers-like rearrangement) .

-

Protocol: Heat the mixture of isomers (pure neat or in high-boiling solvent like decalin) to ~200°C.

-

Logic: The 1,5-isomer (N2-alkyl) is often kinetically formed but thermodynamically less stable due to steric clash between the N-alkyl group and the C5-substituent. Heating allows a [1,5]-sigmatropic shift (or intermolecular mechanism) to the more stable 1,3-isomer.

Experimental Protocols

Protocol A: High-Selectivity Alkylation using Fluorinated Solvents

Best for: Substrates sensitive to strong bases; maximizing N1 selectivity.

Reagents:

-

3-Substituted Pyrazole (1.0 equiv)[2]

-

Alkyl Halide (1.2 equiv)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) [0.2 M]

Step-by-Step:

-

Dissolution: Dissolve the pyrazole in HFIP. The solution may warm slightly due to H-bonding.

-

Base Addition: Add Cs₂CO₃. Note that carbonate bases are less soluble in HFIP; vigorous stirring is required.

-

Alkylation: Add the alkyl halide dropwise.

-

Reaction: Stir at room temperature for 12–24 hours. Do not heat initially, as higher temperatures erode selectivity.

-

Workup: Dilute with EtOAc, wash with water (x3) to remove HFIP (critical, as HFIP can interfere with chromatography). Dry over Na₂SO₄.[2][3]

Protocol B: Regioselective Chan-Lam Coupling (N-Arylation)

Best for: Installing Aryl groups with high N1 selectivity.

Reagents:

-

3-Substituted Pyrazole (1.0 equiv)[2]

-

Aryl Boronic Acid (1.5 equiv)

-

Catalyst: Cu(OAc)₂ (0.1 equiv)

-

Ligand: 2,2'-Bipyridine (0.1 equiv)

-

Base: Na₂CO₃ (2.0 equiv)

-

Solvent: MeOH/H₂O (4:1)

Step-by-Step:

-

Premix: Combine Cu(OAc)₂ and bipyridine in the solvent and stir for 10 mins to form the active blue complex.

-

Addition: Add the pyrazole, boronic acid, and base.

-

Oxidant: The reaction requires oxygen. Run open to air or with an O₂ balloon.

-

Selectivity Logic: The copper complex coordinates to the less hindered nitrogen (N1) of the pyrazole before transmetallation, directing the aryl group to that position.

Data & Visualization

Comparison of Conditions for 3-Phenylpyrazole Methylation

| Condition | Solvent | Base | N1 (1,3-isomer) | N2 (1,5-isomer) | Yield |

| Standard | THF | NaH | 65% | 35% | 92% |

| Polar Aprotic | DMF | K₂CO₃ | 75% | 25% | 88% |

| Chelation Control | DME | LiOtBu | 60% | 40% | 85% |

| H-Bond Donor | HFIP | Cs₂CO₃ | >95% | <5% | 90% |

Pathway Analysis: Tautomerism & Attack Vectors

Caption: Mechanistic bifurcation of pyrazole alkylation. Path A is enhanced by fluorinated solvents and steric bulk at C3.

Decision Tree: Optimization Workflow

Caption: Logic flow for selecting the correct optimization strategy based on substrate and current conditions.

References

-

Regioselectivity in Pyrazole Alkylation via Hydrogen Bonding

- Title: "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorin

- Source:Journal of Organic Chemistry

-

URL:[Link]

-

Michael Addition Selectivity

-

Title: "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions"

- Source:Journal of Organic Chemistry

-

URL:[Link]

-

- Chan-Lam Coupling Review: Title: "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives" Source:Thieme Connect / Synthesis

-

Mitsunobu Reaction on Pyrazoles

- Title: "Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols"

- Source:Beilstein Journal of Organic Chemistry

-

URL:[Link]

Sources

Validation & Comparative

Navigating the Structural Landscape of Pyrazole-Nitriles: A Comparative Guide in the Absence of a Crystal Structure for 3-(3-methyl-1H-pyrazol-1-yl)propanenitrile

Introduction

In the realm of medicinal chemistry and materials science, the spatial arrangement of atoms within a molecule is paramount, dictating its physical properties and biological activity. The pyrazole nucleus is a privileged scaffold, with its derivatives exhibiting a wide array of pharmacological effects. The title compound, 3-(3-methyl-1H-pyrazol-1-yl)propanenitrile, is a molecule of significant interest, combining the versatile pyrazole ring with a reactive propanenitrile chain. However, a comprehensive understanding of its solid-state properties has been hampered by the current unavailability of its single-crystal X-ray structure in the public domain.

This guide addresses this knowledge gap by providing a comparative analysis of two structurally related pyrazole derivatives with known crystal structures: tris(3-methyl-1H-pyrazol-1-yl)methane and 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one . By examining the crystal packing and intermolecular interactions of these analogs, we can infer potential structural characteristics of this compound and rationalize the impact of substituting the nitrile group with bulkier substituents. This analysis is crucial for researchers in drug development and materials engineering, offering insights into crystal engineering and the design of novel pyrazole-based compounds.

The Enigmatic Structure of this compound

Despite its relevance as a synthon, a definitive crystal structure for this compound remains elusive. Its structural isomer, 3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanenitrile, is commercially available, highlighting the accessibility of this chemical family[1]. The unmethylated parent compound, 3-(1H-pyrazol-1-yl)propanenitrile, has computed properties available in public databases, but experimental crystallographic data is also lacking[2]. This absence of a crystal structure necessitates a predictive and comparative approach to understanding its solid-state behavior.

Comparative Crystallographic Analysis

To shed light on the potential solid-state arrangement of our target compound, we will now delve into the detailed crystal structures of two informative alternatives.

Alternative 1: tris(3-methyl-1H-pyrazol-1-yl)methane

This compound shares the 3-methyl-1H-pyrazol-1-yl moiety with our target molecule but features a central methane carbon bonded to three such groups. The crystal structure reveals a propeller-like conformation of the three pyrazole rings[3].

Table 1: Crystallographic Data for tris(3-methyl-1H-pyrazol-1-yl)methane [3]

| Parameter | Value |

| Chemical Formula | C₁₃H₁₆N₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.0881(8) |

| b (Å) | 13.4178(10) |

| c (Å) | 9.0985(6) |

| β (°) | 111.630(2) |

| Volume (ų) | 1371.82(16) |

| Z | 4 |

| Intermolecular Interactions | No strong intermolecular interactions noted. The shortest C—H···N contact is > 3.38 Å. |

The absence of strong intermolecular hydrogen bonds is a key feature of this structure, with the bulky pyrazole groups sterically hindering close packing. This suggests that the packing is primarily governed by van der Waals forces.

Alternative 2: 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one

This molecule is particularly relevant as it contains a three-carbon backbone, similar to our target compound, but with two pyrazolyl groups and a phenyl ketone in place of the single methyl-pyrazolyl group and the nitrile function. Its crystal structure provides insights into how a more complex substitution pattern affects the molecular arrangement[4][5].

Table 2: Crystallographic Data for 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one [4]

| Parameter | Value |

| Chemical Formula | C₁₅H₁₄N₄O |

| Crystal System | Not specified in abstract |

| Space Group | Not specified in abstract |

| Key Structural Features | Two pyrazole rings and a benzoylethyl moiety. |

| Intermolecular Interactions | Not detailed in abstract, but the presence of a carbonyl group suggests potential for C-H···O interactions. |

The presence of the carbonyl group and the aromatic phenyl ring in this alternative introduces the possibility of stronger intermolecular interactions, such as C-H···O and π-π stacking, which would lead to a more ordered and potentially denser crystal packing compared to tris(3-methyl-1H-pyrazol-1-yl)methane.

Discussion and Predicted Structural Features

The nitrile group in this compound is a strong hydrogen bond acceptor. Therefore, it is reasonable to predict that its crystal structure would be influenced by C-H···N hydrogen bonds, likely involving the hydrogen atoms of the pyrazole ring or the propanenitrile chain of neighboring molecules. This would be in contrast to the crystal packing of tris(3-methyl-1H-pyrazol-1-yl)methane, where such interactions are notably absent[3].

The overall molecular shape of our target compound is less sterically hindered than the two alternatives. This might allow for a more efficient packing arrangement. The flexibility of the propanenitrile chain will also play a crucial role in the final crystal lattice.

Experimental Protocols

Synthesis of this compound (Proposed)

This protocol is adapted from the synthesis of similar N-substituted pyrazoles[6].

Materials:

-

3-methyl-1H-pyrazole

-

3-chloropropanenitrile

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Chloroform

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-methyl-1H-pyrazole (1 eq.) in DMF, add potassium carbonate (1.5 eq.) and 3-chloropropanenitrile (1.1 eq.).

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with chloroform (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of tris(3-methyl-1H-pyrazol-1-yl)methane

The synthesis of this compound has been reported in the literature and typically involves the reaction of 3-methylpyrazole with a suitable methane precursor under basic conditions.

Synthesis of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one[4][5]

Materials:

-

1H-pyrazole

-

1-phenylprop-2-yn-1-one

-

Alumina (Al₂O₃)

Procedure:

-

Carefully grind together 1H-pyrazole (2 eq.) and 1-phenylprop-2-yn-1-one (1 eq.) with alumina (~10-fold amount by weight) for 5 minutes.

-

Allow the solid mixture to stand at room temperature for 24 hours.

-

The product can be isolated and purified by crystallization.

Visualizing Molecular Structures and Relationships

To better understand the structural differences between the target compound and its alternatives, the following diagrams are provided.

Figure 1: Structural relationships between the target compound and its alternatives.

Figure 2: Conceptual comparison of intermolecular forces influencing crystal packing.

Conclusion

While the definitive crystal structure of this compound is yet to be determined, a comparative analysis of structurally related compounds provides valuable predictive insights. The presence of the nitrile group suggests that C-H···N hydrogen bonding will be a significant factor in its crystal packing, a feature absent in the sterically hindered tris(3-methyl-1H-pyrazol-1-yl)methane. The comparison with 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one highlights how the introduction of other functional groups can lead to different primary intermolecular interactions.

For researchers in drug development and materials science, this guide underscores the importance of considering a range of intermolecular forces when designing new molecules. The provided synthetic protocols offer a starting point for obtaining these compounds for further experimental investigation. Ultimately, the crystallization and structural elucidation of this compound will be a valuable contribution to the structural chemistry of pyrazole derivatives.

References

-

Gotsko, M. D., Saliy, I. V., Vashchenko, A. V., & Trofimov, B. A. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2022(4), M1483. [Link]

-

Gotsko, M. D., Saliy, I. V., Vashchenko, A. V., & Trofimov, B. A. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. ResearchGate. [Link]

-

Kriplani, K., Sharma, S., & Seth, S. (2015). Crystal structure of tris(3-methyl-1H-pyrazol-1-yl)methane. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o816–o817. [Link]

-

PubChem. (n.d.). 3-(1H-Pyrazol-1-yl)propanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Tarikoğullari Doğan, A. H., Saylam, M., Yilmaz, S., Parlar, S., Ballar, P., & Alptüzün, V. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9. [Link]

Sources

- 1. 112484-89-6|3-((3-Methyl-1H-pyrazol-5-yl)oxy)propanenitrile|BLD Pharm [bldpharm.com]

- 2. 3-(1H-Pyrazol-1-yl)propanenitrile | C6H7N3 | CID 7023134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Crystal structure of tris(3-methyl-1H-pyrazol-1-yl)methane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Guide to Mass Spectrometry Profiling of Pyrazole Nitriles

The following guide details the mass spectrometry (MS) characterization of pyrazole nitriles, designed for researchers in medicinal chemistry and structural biology.

Executive Summary

Pyrazole nitriles are critical pharmacophores in drug development, serving as core scaffolds for kinase inhibitors (e.g., JAK inhibitors) and non-steroidal anti-inflammatory drugs (NSAIDs). Their structural elucidation is often complicated by regioisomerism (e.g., 1,3- vs. 1,5-substitution).

This guide compares the two dominant analytical "products"—Electron Ionization (EI) and Electrospray Ionization (ESI) —for the characterization of pyrazole nitriles. It provides a validated fragmentation map to distinguish isomers and confirm synthetic success.

Comparative Analysis: EI vs. ESI for Pyrazole Nitriles

In the context of pyrazole nitrile analysis, the choice of ionization method dictates the quality of structural data. Below is a direct comparison of performance metrics.

Performance Comparison Table

| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Ionization Type | Hard (70 eV) | Soft (Thermal/Voltage) |

| Primary Utility | Structural Fingerprinting & Library Matching | Molecular Weight Confirmation & PK Studies |

| Molecular Ion ( | Often weak or absent (due to stability) | Dominant ( |

| Fragmentation Richness | High: Extensive ring cleavage | Low: Requires CID (MS/MS) to generate fragments |

| Nitrile Detection | Distinct loss of HCN ( | Stable CN group; loss requires high collision energy |

| Isomer Differentiation | Excellent (distinct fragment ratios) | Moderate (requires ion mobility or |

| Sample Requirement | Volatile, non-polar solvents | Polar solvents (MeOH, ACN), amenable to LC |

Expert Insight: When to Use Which?

-

Use EI during early synthetic screening of intermediates (e.g., hydrazine +

-ketonitrile condensation) to verify the core pyrazole ring formation via its characteristic retro-cleavage. -

Use ESI-MS/MS for final drug candidates to validate molecular weight and for biological assay quantification (LC-MS/MS) where sensitivity is paramount.

Deep Dive: Fragmentation Mechanisms

The fragmentation of pyrazole nitriles follows specific, predictable pathways driven by the stability of the aromatic system and the lability of the nitrile group.

Core Fragmentation Pathways

-

Nitrile Elimination (The "Signature" Loss): The most diagnostic pathway is the expulsion of Hydrogen Cyanide (HCN).

-

Mechanism: The molecular ion

undergoes a rearrangement where the nitrile nitrogen abstracts a proton (if available) or simply ejects as a neutral HCN molecule ( -

Result: A mass shift of

.

-

-

Ring Cleavage (Nitrogen Loss): Pyrazoles are nitrogen-rich. A common pathway involves the cleavage of the

bond.-

Mechanism: Loss of molecular nitrogen (

, -

Observation: This often competes with HCN loss. In 4-cyanopyrazoles, the ring is remarkably stable, often favoring substituent loss over ring opening.

-

-

Substituent-Specific Effects (Regioisomerism):

-

3-Cyano vs. 4-Cyano: In 3-cyanopyrazoles, the nitrile group is adjacent to the ring nitrogens, facilitating interaction and facile loss of

. In 4-cyanopyrazoles, the nitrile is electronically isolated, making the

-

Visualization: Fragmentation Pathway

The following diagram illustrates the competing fragmentation pathways for a generic 1-aryl-4-cyanopyrazole.

Figure 1: The molecular ion undergoes competing losses of HCN and N2. The dominance of the HCN loss pathway is a key indicator of the nitrile position relative to the ring nitrogens.

Experimental Protocol: Validated LC-MS/MS Workflow

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol. This workflow is designed to distinguish regioisomers of aminopyrazole carbonitriles.

Reagents & Equipment[1][2][3][4][5]

-

Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series or equivalent).

-

Solvents: LC-MS grade Acetonitrile (ACN) and Water with 0.1% Formic Acid.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 1.8 µm).

Step-by-Step Methodology

1. Sample Preparation (Critical for Sensitivity)

-

Dissolve 1 mg of pyrazole nitrile in 1 mL DMSO (Stock).

-

Dilute 10 µL of Stock into 990 µL of 50:50 ACN:Water.

-

Validation Check: Final concentration should be ~10 µg/mL. Vortex for 30s.

2. Ion Source Settings (ESI Positive Mode)

-

Gas Temp: 300°C

-

Gas Flow: 8 L/min

-

Nebulizer: 40 psi

-

Capillary Voltage: 3500 V

-

Why: High temperature ensures desolvation of the stable aromatic ring; 3500V prevents in-source fragmentation which can mimic true MS/MS fragments.

3. Data Acquisition Strategy

-

Scan 1 (Full Scan): Range m/z 100–600. Identify

. -

Scan 2 (Product Ion Scan): Select parent ion. Apply Collision Energy (CE) ramp: 10, 20, 40 eV.

-

Causality: Pyrazole rings are stable. Low CE (10 eV) usually shows only the parent. You need moderate-to-high CE (20-40 eV) to force the characteristic HCN loss.

4. Data Analysis & Isomer Confirmation

-

Criterion 1: Check for

. If distinct, confirms -

Criterion 2: Check for

(cyclopentadienyl cation) if the aryl group is phenyl. -

Criterion 3 (Isomer Check):

-

Isomer A (3-CN): High intensity

. -

Isomer B (4-CN): High stability, lower intensity fragments, dominant parent ion.

-

Structural Decision Tree

Use this logic flow to interpret your mass spectra and identify your specific pyrazole derivative.

Figure 2: Logical workflow for distinguishing pyrazole nitrile isomers based on spectral stability and fragment intensity.

References

-

Parmar, V. S., et al. (2000).[1] "Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles." Indian Journal of Chemistry - Section B.

-

Kuhn, B. L., et al. (2019). "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen.

-

Asif, N., et al. (2013). "Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones." Asian Journal of Chemistry.

-

Holčapek, M., et al. (2010). "Electrospray ionization mass spectrometry of heterocyclic compounds." Journal of Mass Spectrometry.

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.